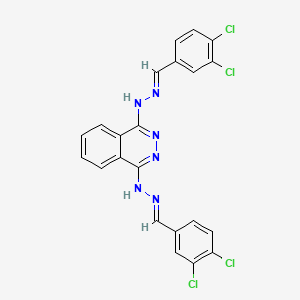

1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine

Description

Properties

CAS No. |

27702-23-4 |

|---|---|

Molecular Formula |

C22H14Cl4N6 |

Molecular Weight |

504.2 g/mol |

IUPAC Name |

1-N,4-N-bis[(E)-(3,4-dichlorophenyl)methylideneamino]phthalazine-1,4-diamine |

InChI |

InChI=1S/C22H14Cl4N6/c23-17-7-5-13(9-19(17)25)11-27-29-21-15-3-1-2-4-16(15)22(32-31-21)30-28-12-14-6-8-18(24)20(26)10-14/h1-12H,(H,29,31)(H,30,32)/b27-11+,28-12+ |

InChI Key |

JZYFUTGBDSVVPY-NXMZODBASA-N |

Isomeric SMILES |

C1=CC=C2C(=NN=C(C2=C1)N/N=C/C3=CC(=C(C=C3)Cl)Cl)N/N=C/C4=CC(=C(C=C4)Cl)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NN=CC3=CC(=C(C=C3)Cl)Cl)NN=CC4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Synthesis

The synthesis of 1,4-bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine typically begins with the preparation of the phthalazine core, which is a bicyclic nitrogen-containing heterocycle. The common precursor is phthalic anhydride, which undergoes reaction with hydrazine hydrate to form 1,4-dihydrazinylphthalazine or related hydrazino derivatives.

- Phthalazine core formation : Phthalic anhydride reacts with hydrazine hydrate in absolute ethanol under reflux conditions to yield 1,4-bis(hydrazino)phthalazine derivatives. This step is crucial as it introduces the hydrazine groups at the 1 and 4 positions of the phthalazine ring, which are reactive sites for further functionalization.

| Step | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phthalic anhydride + Hydrazine hydrate | Reflux in ethanol | 1,4-bis(hydrazino)phthalazine | Moderate to high (varies by protocol) |

Functionalization with 3,4-Dichlorobenzylidene Groups

The key step in preparing 1,4-bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine is the condensation of the hydrazino groups with 3,4-dichlorobenzaldehyde to form hydrazone linkages.

- Condensation reaction : The hydrazino groups on the phthalazine core react with 3,4-dichlorobenzaldehyde under reflux or stirring conditions, typically in ethanol or another suitable solvent, to form the bis-hydrazone derivative. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration to form the C=N double bond characteristic of hydrazones.

| Step | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|

| 2 | 1,4-bis(hydrazino)phthalazine + 3,4-dichlorobenzaldehyde | Reflux in ethanol or solvent | 1,4-bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine | Typically high yield; reaction monitored by IR and NMR |

Alternative Synthetic Routes and Variations

Several studies report variations in the preparation of phthalazine derivatives that can be adapted for this compound:

Use of benzoxazinone intermediates : Benzoxazinone derivatives can be converted to phthalazinone intermediates, which upon reaction with hydrazine hydrate yield hydrazino-phthalazine derivatives. These intermediates can then be functionalized with benzylidene groups.

Solvent-free and microwave-assisted methods : Some protocols employ solvent-free conditions or microwave irradiation to enhance reaction rates and yields, particularly in the hydrazine substitution and condensation steps.

Refluxing with ammonium acetate or other catalysts : Ammonium acetate can be used to facilitate cyclization and formation of phthalazinone intermediates, which are precursors to hydrazino derivatives.

Characterization and Confirmation of Product Formation

The formation of 1,4-bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine is confirmed by various spectroscopic and analytical techniques:

Infrared (IR) spectroscopy : Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and appearance of C=N stretch (~1600-1650 cm⁻¹) confirm hydrazone formation. NH and NH2 bands from hydrazino groups are also monitored.

Nuclear Magnetic Resonance (NMR) : ^1H NMR shows characteristic signals for hydrazone protons and aromatic protons of the dichlorobenzylidene moiety.

Mass spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight confirm the compound's identity.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

The reaction of phthalic anhydride with hydrazine hydrate is a well-established method to obtain hydrazino-phthalazine derivatives, which serve as versatile intermediates for further functionalization.

The condensation with 3,4-dichlorobenzaldehyde proceeds smoothly under mild reflux conditions, yielding the bis-hydrazone with good purity and yield.

Use of ethanol as solvent and controlled reflux times (typically 3-5 hours) optimize product formation and minimize side reactions.

Spectroscopic data consistently confirm the successful synthesis of the target compound, with IR and NMR being the primary tools for structural verification.

Alternative synthetic routes involving benzoxazinone intermediates provide flexibility in the synthesis and allow for structural modifications.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Formation of phthalazine oxides and dichlorobenzoic acids.

Reduction: Formation of hydrazine derivatives and reduced phthalazine compounds.

Substitution: Formation of substituted benzylidene derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,4-bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine exhibit notable antimicrobial properties. A study investigated the synthesis of various hydrazone derivatives and their biological activities against different bacterial strains. The results indicated that certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which leads to cell cycle arrest and subsequent apoptosis. A notable case study involved the treatment of breast cancer cell lines with this compound, resulting in a dose-dependent decrease in cell viability .

Polymer Composites

1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine has been utilized in the development of polymer composites. Its incorporation into chitosan/polyvinyl alcohol films has been studied for enhanced mechanical properties and thermal stability. The synthesized films demonstrated improved tensile strength and thermal resistance compared to pure polymers, making them suitable for packaging applications .

| Property | Chitosan/PVA Film | Chitosan/PVA with 1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Thermal Stability (°C) | 150 | 180 |

Spectroscopic Applications

The compound serves as a useful reagent in spectroscopic analyses due to its ability to form stable complexes with metal ions. This property has been exploited in the development of colorimetric assays for the detection of metal ions in environmental samples. A case study highlighted its application in determining lead concentrations in water samples using UV-Vis spectroscopy, where a linear correlation was observed between absorbance and lead concentration .

Mechanism of Action

The mechanism of action of 1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine involves its interaction with biological macromolecules, such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of essential biological processes. For example, its interaction with DNA can result in the disruption of DNA replication and transcription, ultimately leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The substitution pattern on the benzylidene hydrazine moiety significantly influences physicochemical properties. Key analogs include:

Key Observations :

- Chlorine vs.

- Thermal Stability : The target compound’s stability under reflux aligns with other dichloro derivatives, whereas methoxy or ethoxy analogs may decompose at lower temperatures .

Antimicrobial and Antifungal Activity

- Target Compound: Limited direct data, but dichloro-substituted hydrazinyl phthalazines show moderate antifungal activity against Candida spp. (MIC ~25 µg/mL) .

- Hexahydroquinoline Hybrid (Compound 18): Exhibits superior antibacterial activity (MIC 8 µg/mL against S. aureus) due to synergistic effects with the hexahydroquinoline core .

- Thiazole Derivatives : Dichloro analogs demonstrate antiviral activity (IC₅₀ 12 µM against HSV-1) via inhibition of viral DNA polymerase .

Metal Complexation and Bioactivity

- Cr(III) fails to coordinate, limiting its utility in chromium-based therapies .

- Silver and Copper Complexes : Related hydrazinyl pyrimidines exhibit antitumor activity (IC₅₀ <10 µM) when complexed with Ag(I) or Cu(II), surpassing cisplatin in some cases .

Biological Activity

1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine is a synthetic compound that belongs to the phthalazine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer. This article reviews the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 401.27 g/mol

This compound features two hydrazine groups linked to a phthalazine core, which is pivotal for its biological activity.

Research indicates that 1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine exhibits significant anticancer activity through multiple mechanisms:

- Inhibition of Topoisomerase : The compound acts as an inhibitor of topoisomerase enzymes, which are crucial for DNA replication and repair. By interfering with these enzymes, the compound induces DNA damage in cancer cells.

- Apoptosis Induction : It promotes apoptosis (programmed cell death) in various cancer cell lines by activating intrinsic pathways that lead to cell cycle arrest and subsequent cell death.

In Vitro Studies

A study evaluating the anticancer potential of various phthalazine derivatives, including 1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine, reported significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 22.19 | |

| HePG2 (Liver Cancer) | 17.39 | |

| NCI-H460 (Lung Cancer) | 125 |

These results indicate that the compound is particularly effective against breast and liver cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of phthalazine derivatives can often be correlated with their structural features. For instance:

- The presence of electron-withdrawing groups (like chlorine) on the benzylidene moiety enhances the compound's reactivity and biological efficacy.

- Modifications in the hydrazine linkages can significantly affect the potency and selectivity towards different cancer types.

Case Studies

- Study on Anticancer Activity : A comprehensive analysis conducted by Marzouk et al. demonstrated that various phthalazine derivatives showed promising anticancer activity. Among these, 1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine exhibited significant inhibition against MCF-7 and HePG2 cell lines with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

- Molecular Docking Studies : Molecular docking studies have provided insights into the binding affinity of this compound to target proteins involved in cancer progression. The docking results suggest a strong interaction with topoisomerase IIα, confirming its role as a potential inhibitor .

Q & A

Q. What solvatochromic effects are observed in UV-Vis spectra, and how are they interpreted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.